molecular formula C13H19BrN2O2S B8447047 4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide

4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide

Cat. No.: B8447047
M. Wt: 347.27 g/mol
InChI Key: ZZBYZSAUYHJSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H19BrN2O2S and its molecular weight is 347.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

4-bromo-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H19BrN2O2S/c1-2-16-9-3-4-12(10-16)15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10H2,1H3

InChI Key

ZZBYZSAUYHJSMX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-1-ethylpiperidine (0.4 mL, 3.13 mmol) was added to a solution of 4-bromo-benzenesulfonyl chloride (0.4 g, 1.56 mmol) in methylene chloride (10 mL) at room temperature. The mixture was stirred overnight. The reaction solution was extracted three times with a aqueous saturated sodium hydrogen carbonate solution, dried (MgSO4) and evaporated to give 0.533 g (93% yield) of the title compound as a light brown solid: 1H NMR (CDCl3) δ 7.74 (d, J=9 Hz, 2H), 7.62 (d, J=9 Hz, 2H), 3.45 (br s, 1H), 2.46 (br s, 1H), 2.27 (m, 2H), 2.23 (m, 2H), 2.13 (m, 1H), 1.64 (m, 1H), 1.45 (m, 3H), 0.93 (t, J=7 Hz, 3H); 13C NMR (CDCl3) δ 140.7, 132.5, 128.7, 127.5, 53.2, 52.3, 49.7, 21.9, 12.1; MS (ESP) m/z 347, 349 (M++1).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.